The synthesis of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide typically involves several steps:
The molecular structure of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide can be described as follows:
The structural configuration allows for potential hydrogen bonding interactions, particularly through the nitrogen atoms in the piperazine ring and the carbonyl oxygen in the acetamide group .
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes, including yield and selectivity of products formed during these reactions .
The mechanism of action for 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide primarily involves its interaction with various biological receptors. Research indicates that this compound may act as an antagonist at alpha1-adrenergic receptors, which play a pivotal role in regulating vascular tone and blood pressure.
The structural characteristics enable it to bind effectively to these receptors, potentially leading to vasodilation and reduced blood pressure in hypertensive models. Furthermore, derivatives of this compound have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating anxiety disorders .
The physical and chemical properties of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide include:
These properties are critical for determining the compound's suitability for various applications in research and industry .
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide has several significant applications:
This compound is a complex arylpiperazine derivative with systematic nomenclature defining its atomic connectivity. Its IUPAC name (2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide) explicitly describes: (i) the 2-methoxyphenyl group attached to N1 of the piperazine ring, (ii) the acetamide linker at the C4 position, and (iii) the 2-pyridinylamide terminus [1]. The molecular formula (C₁₈H₂₂N₄O₂) reflects a molecular weight of 326.39 g/mol, with the structure featuring hydrogen-bond acceptor/donor sites critical for receptor interactions [1] [2]. Alternative designations include its role as a synthetic precursor to positron emission tomography (PET) ligands like [¹⁸F]MeFWAY, underscoring its biochemical utility [2].
Table 1: Nomenclature and Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide |
CAS Number | 146714-63-8 |
Molecular Formula | C₁₈H₂₂N₄O₂ |
SMILES | COc1ccccc1N2CCN(CC(=O)Nc3ccccn3)CC2 |
InChI Key | VNZLQLYBRIOLFZ-UHFFFAOYSA-N |
The compound emerged as a structural analog of early serotonin receptor ligands during the 1990s, specifically through modifications of WAY-100635—a potent 5-HT₁ₐ antagonist [3] [8]. Researchers strategically retained the 1-(2-methoxyphenyl)piperazine pharmacophore while replacing the cyclohexanecarboxamide group with an acetamide linker, enhancing synthetic flexibility for radiotracer development [2] [3]. This redesign addressed metabolic instability and defluorination issues plaguing first-generation PET ligands like [¹⁸F]FPWAY [2] [8]. Its discovery marked a shift toward modular intermediates enabling rapid derivatization, particularly for CNS-targeted imaging agents [5] [7].
This molecule serves as a versatile scaffold for synthesizing high-affinity receptor ligands due to:
Table 2: Key Ligands Derived from 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide
Derivative | Structural Modification | Primary Target | Application |
---|---|---|---|
[¹⁸F]MeFWAY | N-(4-[¹⁸F]Fluoromethylcyclohexane)carboxamide | 5-HT₁ₐ | PET Neuroimaging |
WAY-100635 | N-(Cyclohexanecarbonyl) addition | 5-HT₁ₐ/D₄ | Receptor Antagonism |
p-MPPF | Fluorine substitution on pyrimidine | 5-HT₁ₐ | Radioligand Binding Studies |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4